(E)-4-Nitro-4-hexen-2-ol
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Overview
Description
(E)-4-Nitro-4-hexen-2-ol is an organic compound characterized by the presence of a nitro group and a hydroxyl group on a hexene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (E)-4-Nitro-4-hexen-2-ol typically involves the nitration of 4-hexen-2-ol. One common method is the reaction of 4-hexen-2-ol with a nitrating agent such as nitric acid in the presence of a catalyst. The reaction conditions often include controlled temperatures and specific solvents to ensure the desired (E)-isomer is obtained.
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of production.
Chemical Reactions Analysis
Types of Reactions: (E)-4-Nitro-4-hexen-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The nitro group can be reduced to an amine.
Substitution: The nitro group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) or hydrogen gas.
Substitution: Nucleophiles such as amines or thiols.
Major Products:
- Oxidation of this compound can yield 4-nitro-4-hexenal.
- Reduction can produce (E)-4-amino-4-hexen-2-ol.
- Substitution reactions can lead to various derivatives depending on the nucleophile used.
Scientific Research Applications
(E)-4-Nitro-4-hexen-2-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential use in drug development due to its unique functional groups.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (E)-4-Nitro-4-hexen-2-ol involves its interaction with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, while the hydroxyl group can form hydrogen bonds with biological molecules. These interactions can modulate various biochemical pathways and cellular processes.
Comparison with Similar Compounds
4-Nitro-4-hexen-2-one: Similar structure but with a ketone group instead of a hydroxyl group.
4-Nitro-4-hexen-2-amine: Similar structure but with an amine group instead of a hydroxyl group.
Uniqueness: (E)-4-Nitro-4-hexen-2-ol is unique due to the combination of its nitro and hydroxyl groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
138668-10-7 |
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Molecular Formula |
C6H11NO3 |
Molecular Weight |
145.16 g/mol |
IUPAC Name |
(E)-4-nitrohex-4-en-2-ol |
InChI |
InChI=1S/C6H11NO3/c1-3-6(7(9)10)4-5(2)8/h3,5,8H,4H2,1-2H3/b6-3+ |
InChI Key |
RMCZAUBVAZUUIB-ZZXKWVIFSA-N |
Isomeric SMILES |
C/C=C(\CC(C)O)/[N+](=O)[O-] |
Canonical SMILES |
CC=C(CC(C)O)[N+](=O)[O-] |
Origin of Product |
United States |
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